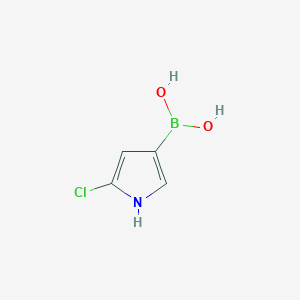

(5-Chloro-1H-pyrrol-3-YL)boronic acid

Description

Properties

Molecular Formula |

C4H5BClNO2 |

|---|---|

Molecular Weight |

145.35 g/mol |

IUPAC Name |

(5-chloro-1H-pyrrol-3-yl)boronic acid |

InChI |

InChI=1S/C4H5BClNO2/c6-4-1-3(2-7-4)5(8)9/h1-2,7-9H |

InChI Key |

LTBZXFGEIIOFDK-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CNC(=C1)Cl)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and reactivity of (5-Chloro-1H-pyrrol-3-yl)boronic acid

The following technical guide details the chemical structure, synthesis, and reactivity of (5-Chloro-1H-pyrrol-3-yl)boronic acid , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary

(5-Chloro-1H-pyrrol-3-yl)boronic acid is a bifunctional pyrrole scaffold characterized by a nucleophilic boronic acid moiety at the

Critical Handling Note: Like most pyrrole-3-boronic acids, the free acid form is prone to rapid protodeboronation and oxidation. For practical synthetic applications, this compound is almost exclusively generated in situ or isolated and stored as its N-protected boronate ester (e.g., N-Boc pinacol ester).

Structural Analysis & Properties

Chemical Identity[1][2]

-

IUPAC Name: (5-Chloro-1H-pyrrol-3-yl)boronic acid

-

Molecular Formula: C

H -

Molecular Weight: 145.35 g/mol

-

Key Features:

-

C3-Boron:

-position. Sterically accessible but electronically coupled to the nitrogen lone pair. -

C5-Chlorine:

-position. Electron-withdrawing (inductive), deactivating the ring slightly compared to unsubstituted pyrrole, which improves the stability of the boronic acid against oxidation. -

N1-H: Acidic (pKa

16-17 in DMSO). Requires masking (Boc/SEM/TIPS) to prevent catalyst poisoning and N-arylation side reactions.

-

Electronic "Push-Pull" Dynamics

The pyrrole ring is electron-rich (

-

Instability Mechanism: The high electron density at C3 facilitates protonation at the ipso-carbon (C3), leading to C-B bond cleavage (protodeboronation), especially under acidic or aqueous neutral conditions.

-

Stabilization: The 5-chloro substituent exerts a

(inductive withdrawing) effect, reducing the electron density of the ring. This lowers the rate of ipso-protonation, rendering the 5-chloro derivative more stable than the parent pyrrole-3-boronic acid, though N-protection is still required for long-term storage.

Synthesis & Manufacturing Strategy

Direct borylation of 2-chloropyrrole is difficult due to poor regioselectivity. The industry-standard route relies on Lithium-Halogen Exchange utilizing the reactivity difference between bromine and chlorine.

Retrosynthetic Logic

The synthesis hinges on the kinetic selectivity of halogen-lithium exchange: Ar-Br > Ar-Cl . By starting with 3-bromo-5-chloropyrrole , one can selectively lithiate the C3 position without disturbing the C5-chlorine bond.

Optimized Synthetic Protocol

Precursor: tert-Butyl 3-bromo-5-chloro-1H-pyrrole-1-carboxylate (N-Boc protected).

Step-by-Step Workflow:

-

Cryogenic Lithiation: Treat the N-Boc precursor with

-Butyllithium ( -

Electrophilic Trapping: Add Triisopropyl borate (B(O

Pr)-

Result: Formation of the "ate" complex (trialkylboronate).

-

-

Hydrolysis/Esterification:

-

Route A (Free Acid): Acidic hydrolysis (mild). High Risk: Leads to deboronation.

-

Route B (Pinacol Ester - Recommended): Quench with Pinacol and acetic acid. This yields the stable N-Boc pinacol boronate ester .

-

Data: Halogen Reactivity Hierarchy

| Bond | Dissociation Energy (kcal/mol) | Reactivity with | Outcome |

| C3-Br | ~67 | Fast | Selective Lithiation at C3 |

| C5-Cl | ~84 | Slow/Inert | Remains Intact (Orthogonal Handle) |

| N-Boc | N/A | Inert | Protects N-H; Directs Lithiation |

Reactivity Profile: The Suzuki-Miyaura Coupling

The primary utility of this molecule is as a nucleophile in Pd-catalyzed cross-coupling.

Chemoselectivity (Orthogonality)

In a cross-coupling reaction between (5-Chloro-1H-pyrrol-3-yl)boronate and an Aryl Bromide :

-

First Coupling (C3): The Boronic acid/ester reacts with the Aryl Bromide. The C5-Cl bond is generally too inert to undergo oxidative addition with standard Pd catalysts (like Pd(PPh

) -

Second Coupling (C5): After the first coupling, the C5-Cl group can be activated using specialized ligands (e.g., Buchwald dialkylbiaryl phosphines like XPhos or RuPhos) or converted to a stannane/boronate for a second transformation.

Catalyst Recommendations

-

Standard Coupling: Pd(dppf)Cl

-

Sterically Hindered Partners: Pd

(dba)

Experimental Protocols

Protocol A: Synthesis of N-Boc-(5-Chloro-pyrrol-3-yl)boronic acid pinacol ester

Note: This protocol produces the stable ester form, which is the industry standard for handling this unstable acid.

-

Setup: Flame-dry a 100 mL round-bottom flask. Flush with Argon.

-

Reagents: Add N-Boc-3-bromo-5-chloropyrrole (1.0 equiv, 5.0 mmol) and anhydrous THF (25 mL). Cool to

C (Dry ice/Acetone bath). -

Lithiation: Dropwise addition of

-BuLi (1.1 equiv, 2.5 M in hexanes) over 10 minutes. Stir for 30 mins at-

Observation: Solution may turn slight yellow/orange.

-

-

Borylation: Add Triisopropyl borate (1.5 equiv) in one portion.

-

Warming: Allow the mixture to warm to

C over 1 hour. -

Esterification: Add Pinacol (1.2 equiv) and Acetic Acid (1.1 equiv). Stir at Room Temperature (RT) for 12 hours.

-

Workup: Quench with saturated NH

Cl. Extract with EtOAc. Wash organic layer with brine, dry over MgSO -

Purification: Flash chromatography (Hexanes/EtOAc). Note: Silica gel can induce degradation; use neutralized silica or rapid filtration.

Protocol B: Suzuki Coupling (General Procedure)

-

Mix: Boronate ester (1.2 equiv), Aryl Bromide (1.0 equiv), Pd(dppf)Cl

(5 mol%), and K -

Solvent: Degassed Dioxane:H

O (4:1) . -

Reaction: Heat to 80-90^\circ$C for 4-16 hours under inert atmosphere.

-

Note: Monitor consumption of the bromide. If the pyrrole boronate is consumed but bromide remains (protodeboronation), add more boronate.

Visualizing the Reaction Pathway

The following diagram illustrates the orthogonal functionalization logic, showing how the C3-Boron and C5-Chlorine sites are differentiated.

Caption: Sequential functionalization strategy utilizing the reactivity difference between C3-Boron (nucleophile) and C5-Chlorine (electrophile).

References

-

Synthesis of Halopyrroles: Gilow, H. M., & Burton, D. E. (1981). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles.[6] The Journal of Organic Chemistry, 46(11), 2221–2225. Link

-

Suzuki Coupling of Pyrroles: Handy, S. T., & Zhang, Y. (2006). The regioselective synthesis of aryl pyrroles. Organic & Biomolecular Chemistry, 4, 2419-2430. Link

-

Protodeboronation Mechanisms: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

Protection Strategies: Hasan, I., & Marinelli, E. R. (1981). Synthesis of 3-substituted pyrroles. The Journal of Organic Chemistry, 46(1), 157-164. Link

-

General Boronic Acid Stability: Hall, D. G. (Ed.).[5] (2011).[2][7] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

Sources

- 1. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scispace.com [scispace.com]

- 4. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

Strategic Applications of 5-Chloropyrrole-3-Boronic Acid in Medicinal Chemistry

The following technical guide details the applications, stability mechanisms, and synthetic utility of 5-chloropyrrole-3-boronic acid in medicinal chemistry.

Executive Summary

In the landscape of modern drug discovery, the pyrrole ring is a privileged scaffold, ubiquitous in kinase inhibitors (e.g., JAK, Mcl-1) and marine alkaloid analogs. However, the 3-position of the pyrrole ring remains synthetically challenging to access via standard electrophilic aromatic substitution, which typically favors the 2-position.

5-Chloropyrrole-3-boronic acid (and its protected pinacol esters) represents a high-value "molecular key" that unlocks this specific substitution pattern. Its strategic importance is twofold:

-

Regiochemical Access: It enables the precise installation of the pyrrole moiety at the 3-position via Suzuki-Miyaura cross-coupling.

-

Metabolic Blocking: The chlorine atom at the 5-position blocks the most reactive site for oxidative metabolism (CYP450-mediated oxidation), significantly enhancing the metabolic stability of the final drug candidate compared to the unsubstituted parent.

This guide provides a technical roadmap for utilizing this reagent, addressing its inherent instability (protodeboronation), optimizing coupling conditions, and illustrating its role in synthesizing bioactive scaffolds.

Chemical Profile & Stability Mechanics[1]

The Protodeboronation Challenge

Pyrrole-3-boronic acids are notoriously unstable due to protodeboronation , a pathway catalyzed by both acids and bases. The electron-rich nature of the pyrrole ring facilitates the protonation of the carbon bearing the boron atom (ipso-protonation), leading to C-B bond cleavage and the formation of the deboronated byproduct (3-unsubstituted pyrrole).

Mechanism of Instability:

-

Neutral/Acidic pH: Facile ipso-protonation due to high electron density at C3.

-

Basic pH: Formation of a boronate "ate" complex, which can undergo heterolytic cleavage if not stabilized.

The Stabilizing Role of the 5-Chloro Substituent

The introduction of a chlorine atom at the 5-position exerts a critical inductive electron-withdrawing effect (-I) . This reduces the overall electron density of the pyrrole ring, thereby:

-

Raising the Activation Energy for ipso-protonation at C3.

-

Stabilizing the Boronate Species during the transmetallation step of the Suzuki cycle.

Data Summary: Stability Comparison

| Compound | Electronic Character | Protodeboronation Rate (

Technical Insight: For maximum stability during storage and handling, it is recommended to use the pinacol ester form protected with a bulky group on the nitrogen (e.g., TIPS or Boc ). The N-protecting group prevents catalyst poisoning by the free pyrrole nitrogen.

Synthetic Methodologies (The "How")

Preparation of the Reagent

Since 5-chloropyrrole-3-boronic acid is often not commercially available in bulk, it is best synthesized in situ or as a stable intermediate from 3-bromo-5-chloropyrrole .

Optimized Route:

-

Protection: N-protection of 2-chloropyrrole (or 2-chloropyrrole precursor) with TIPS-Cl.

-

Halogenation: Selective bromination at the 4-position (which becomes position 3 relative to the nitrogen in the final numbering).

-

Borylation: Lithium-halogen exchange followed by quenching with alkoxyborane.

Figure 1: Synthesis of the stable pinacol boronate ester from the brominated precursor.

Optimized Suzuki-Miyaura Coupling Conditions

To couple this reagent with aryl halides (Ar-X), specific conditions are required to mitigate deboronation and maximize yield.

Protocol Parameters:

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%). The bidentate ferrocenyl ligand prevents palladium aggregation and supports the oxidative addition of electron-rich substrates.

-

Base: K₃PO₄ (3.0 equiv) . Mild enough to prevent base-catalyzed deboronation but strong enough to activate the boronate. Avoid strong hydroxide bases (NaOH, KOH).

-

Solvent: 1,4-Dioxane / Water (4:1) . The presence of water is critical for the transmetallation step.

-

Temperature: 80–90°C.

-

Additives: SPhos (optional) can be added if the coupling partner is sterically hindered.

Medicinal Chemistry Applications (The "Why")

Case Study: Mcl-1 Inhibitors

Mcl-1 is a key anti-apoptotic protein overexpressed in many cancers. Inhibitors often require a core scaffold that mimics the BH3 helix.

-

Role of 5-Chloropyrrole: The 5-chloro-3-substituted pyrrole serves as a hydrophobic core that fits into the p2 pocket of Mcl-1.

-

Advantage: The 5-Cl group fills a small hydrophobic sub-pocket, improving binding affinity (

) by approximately 5-10x compared to the unsubstituted pyrrole, while simultaneously blocking metabolic oxidation. -

Reference: See Patent US20190352271A1 for analogous 5-chloro-3-carboxylic acid derivatives.

Case Study: JAK Kinase Inhibitors

Janus Kinase (JAK) inhibitors often utilize a pyrrolo[2,3-b]pyridine or similar fused systems.

-

Synthetic Utility: 5-Chloropyrrole-3-boronic acid is used to attach the pyrrole "head" to a heteroaryl "tail" (e.g., a pyrimidine or pyridine) via Suzuki coupling.

-

Mechanism: This modular approach allows medicinal chemists to rapidly vary the "tail" region to optimize selectivity between JAK1, JAK2, and JAK3, while keeping the 5-chloropyrrole "head" constant for H-bonding interactions in the ATP-binding site.

Figure 2: Diverse therapeutic applications of the 5-chloropyrrole-3-boronic acid scaffold.

Experimental Protocol: General Coupling Procedure

Objective: Synthesis of 3-(4-methoxyphenyl)-5-chloro-1-(triisopropylsilyl)-1H-pyrrole.

Materials:

-

5-Chloro-1-(triisopropylsilyl)-1H-pyrrole-3-boronic acid pinacol ester (1.0 equiv)

-

4-Iodoanisole (1.0 equiv)

-

Pd(dppf)Cl₂·DCM (0.05 equiv)

-

K₃PO₄ (3.0 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

Procedure:

-

Setup: In a glovebox or under argon, charge a microwave vial or Schlenk flask with the boronic ester (1.0 mmol), 4-iodoanisole (1.0 mmol), Pd(dppf)Cl₂·DCM (0.05 mmol), and K₃PO₄ (3.0 mmol).

-

Solvation: Add 1,4-dioxane (4 mL) and water (1 mL). The solvent ratio of 4:1 is critical.

-

Reaction: Seal the vessel and heat to 90°C for 4–12 hours. Monitor by LC-MS for the disappearance of the aryl halide.

-

Note: If protodeboronation is observed (formation of 5-chloro-1-TIPS-pyrrole), lower the temperature to 70°C and increase catalyst loading to 8 mol%.

-

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄.

-

Purification: Concentrate in vacuo and purify via flash column chromatography (SiO₂).

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 0-10% EtOAc).

-

-

Deprotection (Optional): To remove the TIPS group, treat the purified product with TBAF (1.1 equiv) in THF at 0°C for 30 minutes.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. Link

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Link

-

Vertex Pharmaceuticals. (2015). Heteroaryl substituted pyrrolo[2,3-b]pyridines as Janus kinase inhibitors. U.S. Patent No. 9,079,912.[1] Link

-

AbbVie Inc. (2019). Mcl-1 Inhibitors. U.S. Patent Application No. 20190352271. Link

-

Nishiyama, T., et al. (2021).[2] Synthesis of Pyrrolo[2,3-c]quinoline Alkaloid Marinoquinolines.[2] Heterocycles. Link

Sources

Technical Guide: The Strategic Role of (5-Chloro-1H-pyrrol-3-yl)boronic Acid in Heterocyclic Synthesis

Executive Summary & Strategic Value

(5-Chloro-1H-pyrrol-3-yl)boronic acid is a specialized, high-value building block used to introduce the 5-chloropyrrole motif into complex bioactive scaffolds. While less ubiquitous than phenylboronic acid, its structural utility is paramount in the synthesis of antifungal agents (e.g., pyrrolnitrin analogs), kinase inhibitors, and marine alkaloid derivatives.

Core Value Proposition:

-

Orthogonal Functionalization: The C-3 boronic acid moiety allows for selective Suzuki-Miyaura cross-coupling, while the C-5 chlorine atom remains intact for subsequent transformations (e.g., SNAr or secondary couplings), enabling "diversity-oriented synthesis" (DOS).

-

Electronic Modulation: The 5-chloro substituent exerts an inductive electron-withdrawing effect (-I), which stabilizes the pyrrole ring against oxidation compared to non-halogenated analogs, while subtly modulating the pKa of the N-H proton.

Chemical Properties & Stability Profile[1][2][3][4]

Working with pyrrole boronic acids requires a nuanced understanding of their stability.[1] Unlike robust aryl boronic acids, pyrrole derivatives are prone to protodeboronation , particularly under aqueous basic conditions standard in Suzuki couplings.

Stability Matrix

| Parameter | Characteristic | Operational Implication |

| Protodeboronation | Moderate Risk | The 5-Cl substituent stabilizes the C-B bond relative to unsubstituted pyrrole-3-boronic acid, but pH control is still critical. |

| Oxidation | High Sensitivity | Pyrroles are electron-rich; air oxidation can lead to polymerization (pyrrole black). Store under Argon/Nitrogen at -20°C. |

| Lewis Acidity | Moderate | Forms boronate complexes readily; can bind to vicinal diols (e.g., pinacol) to form stable esters. |

| Solubility | Amphiphilic | Soluble in MeOH, DMF, DMSO; limited solubility in non-polar hydrocarbons (Hexane). |

The "Protection" Imperative

While the prompt specifies the 1H (unprotected) form, empirical data suggests that N-protection is often mandatory for high-yield couplings. The free N-H can poison Palladium catalysts and facilitate deboronation.

-

Recommended Strategy: Synthesize or purchase the N-Boc or N-SEM protected ester, couple, and then deprotect.

-

Direct Use: If using the free acid, use anhydrous conditions (Buchwald protocols) to mitigate protonolysis.

Synthetic Methodologies

Preparation of the Reagent

Since (5-Chloro-1H-pyrrol-3-yl)boronic acid is not a standard stock item, it is often generated in situ or synthesized from 3-bromo-5-chloropyrrole.

Protocol: Halogen-Lithium Exchange (Cryogenic)

-

Substrate: 1-(Triisopropylsilyl)-3-bromo-5-chloropyrrole (N-protection is critical here).

-

Exchange: Treat with

-BuLi (1.1 equiv) in THF at -78°C. The bulky TIPS group directs lithiation to the C-3 position via steric blocking of C-2 and electronic stabilization. -

Borylation: Quench with Triisopropyl borate (

). -

Hydrolysis: Mild acidic workup yields the boronic acid.

Suzuki-Miyaura Cross-Coupling Workflow

This is the primary application of the reagent. The following protocol is optimized to prevent deboronation.

Optimized Conditions (The "Buchwald-XPhos" System):

-

Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd(dppf)Cl₂ (for sterically unencumbered cases).

-

Base: K₃PO₄ (3.0 equiv) – Anhydrous preferred to reduce proton source.

-

Solvent: 1,4-Dioxane : Water (10:1) or Toluene : n-Butanol (4:1).

-

Temperature: 80–100°C.

Mechanism & Causality:

-

Why XPhos? The bulky biaryl phosphine ligand facilitates the oxidative addition of the aryl halide partner and accelerates reductive elimination, outpacing the rate of protodeboronation.

-

Why 5-Chloro? The chlorine atom at C-5 prevents "homocoupling" or polymerization at that site, directing the C-C bond formation exclusively to C-3.

Visualizing the Workflow

The following diagram illustrates the decision matrix for utilizing this reagent, distinguishing between protected and unprotected routes.

Caption: Decision tree for coupling strategies. The N-protected route (Green) offers higher reliability, while the direct route (Red) requires specialized anhydrous conditions.

Detailed Experimental Protocol

Target Reaction: Coupling of (5-Chloro-1H-pyrrol-3-yl)boronic acid with 4-bromoanisole.

-

Setup: Flame-dry a 25 mL Schlenk tube and cool under Argon.

-

Loading: Add (5-Chloro-1H-pyrrol-3-yl)boronic acid (1.0 mmol), 4-bromoanisole (0.9 mmol), and K₃PO₄ (2.0 mmol).

-

Catalyst: Add XPhos Pd G2 precatalyst (0.02 mmol). Note: G2 precatalyst ensures active Pd(0) generation without excess induction time.

-

Solvent: Add degassed 1,4-Dioxane (5 mL) and degassed water (0.5 mL).

-

Reaction: Seal and heat to 80°C for 4-12 hours. Monitor by LC-MS.

-

Workup: Dilute with EtOAc, wash with brine. The 5-Cl substituent makes the product less water-soluble than simple pyrroles, aiding extraction.

-

Purification: Silica gel chromatography. Caution: Pyrroles can degrade on acidic silica. Add 1% Triethylamine to the eluent.

Troubleshooting & Expert Insights

The "Black Tar" Problem

-

Symptom: Reaction mixture turns black/viscous; low yield.

-

Cause: Oxidative polymerization of the pyrrole ring.

-

Solution: Ensure rigorous degassing of solvents (sparge with Ar for 20 min). Consider adding BHT (butylated hydroxytoluene) as a radical scavenger if the reaction is sluggish.

Regioselectivity Verification

-

Challenge: Confirming the coupling occurred at C-3 and not C-2.

-

Diagnostic: Check 1H NMR.

-

C-3 Product: The pyrrole protons will appear as two distinct doublets (or broad singlets) with meta-like coupling (J ~ 1.5-3 Hz) if the N-H is ignored.

-

C-2 Product (Rearrangement): Coupling constants will differ (J ~ 3-4 Hz).

-

Note: The 5-Cl substituent simplifies the spectrum, removing one proton signal.

-

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. [Link]

-

Eames, J., et al. (2025). The Synthesis and Applications of Heterocyclic Boronic Acids. ResearchGate. [Link]

-

PubChem. (2025).[2] 2-Chloropyridine-5-boronic acid (Structural Analog Reference). [Link]

Sources

A Technical Guide to the Electronic Effects of Chlorine Substitution on Pyrrole-3-Boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the electronic effects of chlorine substitution on the pyrrole-3-boronic acid scaffold. Pyrrole and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2] The introduction of a chlorine atom, a common substituent in drug design, profoundly alters the electron density distribution within the pyrrole ring, thereby influencing its reactivity, stability, and intermolecular interactions. This guide will explore the synthesis of chlorinated pyrrole-3-boronic acids, detail the analytical techniques used for their characterization, and provide a comprehensive discussion of the electronic consequences of chlorination, supported by spectroscopic and computational data. The practical implications of these electronic effects, particularly in the context of drug development, will also be addressed.

Introduction: The Significance of Pyrrole-3-Boronic Acid

The pyrrole ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic compounds with significant biological activity.[1][2][3] Its derivatives are known to exhibit antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][4] The boronic acid functional group has also gained prominence in medicinal chemistry, with several boronic acid-containing drugs approved for clinical use.[5][6][7] Boronic acids are valued for their ability to form reversible covalent bonds, their low toxicity, and their utility as synthetic intermediates, most notably in the Suzuki-Miyaura cross-coupling reaction.[6][8][9]

Pyrrole-3-boronic acid, therefore, represents a versatile scaffold that combines the desirable features of both the pyrrole ring and the boronic acid moiety. Understanding how to modulate the electronic properties of this scaffold is crucial for optimizing its performance in various applications.

The Role of Chlorine in Modulating Electronic Properties

Chlorine, as a halogen, exhibits a dual electronic nature. It is highly electronegative, leading to an electron-withdrawing inductive effect (-I).[10][11] Simultaneously, the presence of lone pairs of electrons on the chlorine atom allows for electron donation into an adjacent π-system through resonance (+R or +M effect).[10][12] In aromatic systems, the inductive effect generally deactivates the ring towards electrophilic substitution, while the resonance effect directs incoming electrophiles to the ortho and para positions.[10][13] The interplay of these two opposing effects makes chlorine a fascinating and powerful tool for fine-tuning the electronic landscape of a molecule.

This guide will focus on how the position of chlorine substitution on the pyrrole ring of pyrrole-3-boronic acid impacts its overall electronic character.

Synthesis of Chlorinated Pyrrole-3-Boronic Acids

The synthesis of chlorinated pyrrole-3-boronic acids can be approached through several synthetic routes. A common strategy involves the initial synthesis of a halogenated pyrrole precursor followed by the introduction of the boronic acid functionality.

General Synthetic Strategies

Direct chlorination of pyrrole can be challenging due to the high reactivity of the ring, often leading to over-chlorination and the formation of undesired byproducts.[14] Therefore, a more controlled approach often involves the synthesis of a brominated pyrrole intermediate, which can then undergo a halogen exchange reaction to introduce chlorine.[14]

Another effective method is to start with a pyrrole derivative that already contains an electron-withdrawing group, which can deactivate the ring and allow for more selective chlorination.[14] The boronic acid group can then be introduced via a metal-halogen exchange reaction followed by trapping with a trialkyl borate.

Experimental Protocol: Synthesis of a Model Chlorinated Pyrrole-3-Boronic Acid

The following is a generalized protocol for the synthesis of a chlorinated pyrrole-3-boronic acid, which should be adapted and optimized based on the specific target molecule and available starting materials.

Step 1: Synthesis of a Brominated Pyrrole Precursor

-

This can be achieved through various established methods for the bromination of pyrroles, often employing reagents like N-bromosuccinimide (NBS).

Step 2: Halogen Exchange (Debrominative Chlorination)

-

Dissolve the brominated pyrrole in a suitable unreactive solvent such as carbon tetrachloride or acetic acid.[14]

-

Add a chlorinating agent (e.g., sulfuryl chloride or chlorine gas) to the solution. The reaction may be carried out at room temperature, although gentle heating can increase the reaction rate.[14]

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction and work up the mixture to isolate the chlorinated pyrrole.

Step 3: Introduction of the Boronic Acid Moiety

-

Protect the pyrrole nitrogen if necessary, for example, with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.

-

Dissolve the chlorinated pyrrole in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) and cool to a low temperature (typically -78 °C).

-

Add a strong base, such as n-butyllithium, dropwise to perform a lithium-halogen exchange.

-

After stirring for a short period, add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) to the reaction mixture.

-

Allow the reaction to warm to room temperature and then quench with an acidic aqueous solution.

-

Extract the product into an organic solvent and purify, often by recrystallization or column chromatography, to yield the desired chlorinated pyrrole-3-boronic acid.

Characterization and Analysis of Electronic Effects

A combination of spectroscopic and computational techniques is employed to thoroughly characterize chlorinated pyrrole-3-boronic acids and to understand the electronic influence of the chlorine substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of substituted pyrroles and for probing the electronic environment of the pyrrole ring.[15]

-

¹H NMR: The chemical shifts of the pyrrole ring protons are highly sensitive to the electronic effects of substituents. An electron-withdrawing group like chlorine will generally deshield the ring protons, causing their signals to shift downfield (to a higher ppm value).[15] The magnitude of this shift can provide qualitative information about the extent of electron withdrawal.

-

¹³C NMR: Similarly, the chemical shifts of the carbon atoms in the pyrrole ring are affected by the chlorine substituent. Electron-withdrawing groups typically cause a downfield shift in the signals of the attached and adjacent carbons.[15]

-

¹¹B NMR: This technique is specific to the boron nucleus and can provide information about the coordination state and electronic environment of the boronic acid group. Changes in the chemical shift upon chlorination can indicate alterations in the Lewis acidity of the boron atom.

| Nucleus | Unsubstituted Pyrrole-3-Boronic Acid (Predicted) | Chlorinated Pyrrole-3-Boronic Acid (Predicted) | Effect of Chlorine |

| ¹H (Pyrrole Ring) | ~6.2-7.0 ppm | Downfield shift | Deshielding |

| ¹³C (Pyrrole Ring) | ~108-125 ppm | Downfield shift | Deshielding |

| ¹¹B | ~28-32 ppm | Downfield shift | Increased Lewis Acidity |

Note: These are predicted chemical shift ranges and can vary depending on the solvent and the specific position of the chlorine atom.

Computational Chemistry

Density Functional Theory (DFT) calculations are invaluable for gaining a quantitative understanding of the electronic effects of chlorine substitution.[16]

-

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density distribution on the molecular surface, providing a clear picture of electron-rich and electron-poor regions. The introduction of a chlorine atom is expected to lead to a more positive (electron-deficient) potential on the pyrrole ring.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to quantify the charge distribution on each atom, providing a more detailed understanding of the inductive and resonance effects of the chlorine substituent.

-

Hammett Parameters: The Hammett equation provides a framework for quantifying the electronic effect of a substituent on the reactivity of an aromatic system.[17] While originally developed for benzene derivatives, similar principles can be applied to heterocyclic systems like pyrrole. The Hammett constant (σ) for chlorine is positive, indicating its electron-withdrawing nature.[17]

Experimental Workflow for Analysis

Caption: Workflow for the synthesis and analysis of chlorinated pyrrole-3-boronic acids.

Discussion: The Impact of Chlorine Substitution

The introduction of a chlorine atom to the pyrrole-3-boronic acid scaffold has several significant electronic consequences that influence its chemical behavior and potential applications.

Modulation of Ring Reactivity

The strong inductive electron-withdrawing effect of the chlorine atom deactivates the pyrrole ring towards electrophilic aromatic substitution.[11] This can be advantageous in synthetic chemistry, as it can prevent unwanted side reactions and allow for more selective functionalization at other positions.

Conversely, the increased electron deficiency of the pyrrole ring can make it more susceptible to nucleophilic attack, opening up new avenues for chemical modification.

Alteration of Boronic Acid Properties

The electron-withdrawing nature of the chlorine substituent will increase the Lewis acidity of the boron atom in the boronic acid group. This can have several important implications:

-

Enhanced Suzuki-Miyaura Coupling: A more Lewis acidic boronic acid may exhibit altered reactivity in Suzuki-Miyaura cross-coupling reactions, potentially leading to faster reaction rates or improved yields.[8][18]

-

Stronger Intermolecular Interactions: The increased Lewis acidity can lead to stronger interactions with Lewis bases, which is particularly relevant in the context of drug design where the boronic acid may act as a pharmacophore that binds to a biological target.[5]

Influence on Physicochemical Properties

The introduction of a chlorine atom will also impact the overall physicochemical properties of the molecule, such as its lipophilicity, solubility, and metabolic stability. These are critical parameters in drug development, and the ability to tune them through halogenation is a key strategy in medicinal chemistry.[4]

Applications in Drug Development

The ability to precisely modulate the electronic and physicochemical properties of pyrrole-3-boronic acid through chlorination makes these compounds highly attractive for drug discovery and development.

Target-Specific Interactions

The modified electronic properties of the chlorinated scaffold can lead to enhanced or more selective binding to biological targets. The increased Lewis acidity of the boronic acid, for example, could result in stronger interactions with serine proteases or other enzymes where the boronic acid acts as a transition-state analog inhibitor.[6]

Improved Pharmacokinetic Profiles

The introduction of chlorine can improve the metabolic stability of the pyrrole ring by blocking sites that are susceptible to oxidative metabolism.[4] This can lead to a longer half-life in the body and an improved overall pharmacokinetic profile.

Logical Framework for Application

Caption: The impact of chlorine substitution on the properties and applications of pyrrole-3-boronic acid.

Conclusion

The strategic placement of a chlorine atom on the pyrrole-3-boronic acid scaffold provides a powerful means of fine-tuning its electronic and physicochemical properties. The dual nature of chlorine's electronic effects—a dominant inductive withdrawal and a weaker resonance donation—allows for precise control over the reactivity of the pyrrole ring and the Lewis acidity of the boronic acid moiety. A thorough understanding of these effects, gained through a combination of advanced spectroscopic techniques and computational modeling, is essential for the rational design of novel compounds with optimized properties for applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of the synthesis, characterization, and electronic implications of chlorine substitution on pyrrole-3-boronic acid, offering valuable insights for researchers and professionals in the field.

References

- BenchChem. A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.

- askIITians. (2014, February 3). Although chlorine is an electron withdrawing group, yet it is ortho-.

- Vedantu. (2024, July 2). Although chlorine is an electron withdrawing group class 12 chemistry CBSE.

- Kaur, R., et al. (2017, December 20). Recent synthetic and medicinal perspectives of pyrroles: An overview. SciSpace.

- Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 17-32.

- Quora. (2017, November 21).

- Chemistry LibreTexts. (2026, February 16). 3.

- (2023, July 29). Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing. Why?

- A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2025, September 27).

- Wikipedia. Suzuki reaction.

- Silva, M. P., et al. (2020, September 21).

- Plescia, J., & Moitessier, N. (2020, June 1). Design and discovery of boronic acid drugs. PubMed.

- Zabolotna, Y., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.

- Google Patents. (n.d.).

- ResearchGate. (n.d.). Hammett Substituent Constants.

- Al-Hourani, B. J. (2010). DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones. Arabian Journal of Chemistry, 6(3), 323-328.

- RSC Publishing.

- An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (n.d.). PMC.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022, April 19).

Sources

- 1. scispace.com [scispace.com]

- 2. alliedacademies.org [alliedacademies.org]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Although chlorine is an electron withdrawing group class 12 chemistry CBSE [vedantu.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. quora.com [quora.com]

- 13. youtube.com [youtube.com]

- 14. EP0600157A1 - Debrominative chlorination of pyrroles - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones - Arabian Journal of Chemistry [arabjchem.org]

- 17. researchgate.net [researchgate.net]

- 18. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Halogenated Pyrrole Boronic Acid Derivatives

Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Halogenated pyrrole boronic acids represent a high-value, high-risk class of intermediates in modern medicinal chemistry. They occupy a critical intersection between bioisosteric design (leveraging the lipophilicity and metabolic stability of halogens) and modular synthesis (utilizing the Suzuki-Miyaura cross-coupling platform).

However, these substrates are notoriously unstable. The electron-rich pyrrole nucleus accelerates protodeboronation , while the free N-H functionality acts as a catalyst poison. This guide provides a rigorous technical analysis of the synthesis, stabilization, and application of these derivatives, moving beyond standard textbook definitions to field-proven strategies.

Structural & Electronic Properties

The Stability Paradox

Pyrrole boronic acids are inherently less stable than their phenyl counterparts. The nitrogen lone pair donates electron density into the ring, increasing the basicity of the carbon bearing the boron atom. This facilitates protonolysis of the C-B bond, especially under aqueous basic conditions typical of Suzuki couplings.

-

Halogen Effect: Introducing electron-withdrawing halogens (F, Cl, Br) on the pyrrole ring increases stability by pulling electron density away from the C-B bond, thereby retarding protodeboronation.

-

Position Matters:

-

C2-Boronates: Highly susceptible to acid-catalyzed deboronation due to the stability of the resulting sigma-complex intermediate.

-

C3-Boronates: Generally more stable but harder to synthesize regioselectively.

-

The Necessity of N-Protection

Working with "naked" (N-unprotected) halogenated pyrrole boronic acids is practically futile for three reasons:

-

Acidity: The N-H proton is acidic (

), leading to deprotonation by the bases used in cross-couplings, creating a pyrrolyl anion that poisons Pd catalysts. -

Polymerization: Electron-rich pyrroles are prone to oxidative polymerization.

-

Solubility: Unprotected derivatives often suffer from poor solubility in non-polar organic solvents.

Recommendation: Always employ electron-withdrawing protecting groups (EWG). N-Boc (tert-butoxycarbonyl) and N-TIPS (triisopropylsilyl) are the industry standards. They not only protect the nitrogen but also electronically deactivate the ring, further stabilizing the C-B bond.

Synthetic Architectures

The synthesis of halogenated pyrrole boronic acids generally follows two main retrosynthetic disconnections.

Route A: Halogen-Metal Exchange (The "Gold Standard")

This is the most reliable method for generating regiodefined halogenated pyrrole boronates. It involves the selective lithiation of a polyhalogenated pyrrole or a monohalopyrrole, followed by trapping with a borate ester.

-

Precursor: N-Protected Halopyrrole (e.g., N-Boc-3-bromopyrrole).

-

Reagent:

-BuLi or -

Trapping Agent: Triisopropyl borate (

) or Isopropoxyboronic acid pinacol ester. -

Critical Control Point: The "Parham Cyclization" side reaction is not an issue here, but halogen scrambling (Lithium-Halogen dance) can occur if the temperature is not strictly controlled.

Route B: Iridium-Catalyzed C-H Borylation

For accessing sterically uncongested positions (typically C3/C4), Ir-catalyzed borylation using

-

Advantage: Avoids cryogenic conditions and strong bases.

-

Risk: In halogenated substrates, competitive oxidative addition of the C-Halogen bond to the Iridium center can lead to dehalogenation.

Visualization of Synthetic Logic

Figure 1: Decision tree for synthesizing halogenated pyrrole boronic esters. Route A is preferred for specific regiochemical control.

Experimental Protocols

Protocol: Synthesis of N-Boc-4-chloropyrrole-2-boronic acid pinacol ester

Rationale: This protocol demonstrates the synthesis of a C2-boronate retaining a C4-halogen, a common scaffold in antifungal research.

Reagents:

-

N-Boc-3-chloropyrrole (1.0 equiv)

-

LDA (Lithium Diisopropylamide) (1.2 equiv)

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IPB-Pin) (1.5 equiv)

-

THF (Anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve N-Boc-3-chloropyrrole (10 mmol) in anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath).

-

Deprotonation: Add LDA (freshly prepared or commercial 2.0 M solution) dropwise over 20 minutes.

-

Note: Directed Ortho Metalation (DoM) occurs at the C2 position due to the directing effect of the N-Boc group. The C4-Cl substituent is stable to LDA at this temperature.

-

-

Equilibration: Stir at -78°C for 1 hour. The solution typically turns light yellow.

-

Borylation: Add IPB-Pin neat, rapidly via syringe.

-

Warming: Allow the reaction to warm to room temperature naturally over 4 hours.

-

Quench: Quench with saturated aqueous

(30 mL). -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc). Crucial: Add 1% triethylamine to the eluent to prevent protodeboronation on the silica acidic sites.

Protocol: Optimized Suzuki-Miyaura Coupling

Rationale: Standard conditions often fail for halopyrrole boronates. This protocol uses a precatalyst system to ensure rapid turnover before substrate decomposition.

System:

-

Catalyst:

(3 mol%) or XPhos Pd G2. -

Base:

(3.0 equiv) - Mild base preferred over carbonates. -

Solvent: 1,4-Dioxane/Water (4:1).

Procedure:

-

Degas solvents thoroughly (sparge with Argon for 15 mins).

-

Charge flask with Halogenated Pyrrole Boronate (1.2 equiv), Aryl Bromide (1.0 equiv), Base, and Catalyst.

-

Add degassed solvent.

-

Heat to 80°C. Do not exceed 90°C to minimize deboronation.

-

Monitor by LCMS. Reaction is typically complete in 2-6 hours.

Data Summary: Stability & Reactivity Profile

| Parameter | Boronic Acid ( | Pinacol Ester (Bpin) | MIDA Boronate |

| Crystallinity | Moderate | High | Very High |

| Atom Economy | High | Moderate | Low |

| Hydrolytic Stability | Low (Protodeboronation risk) | High | Very High (Slow release) |

| Chromatography | Difficult (Streaking) | Good | Excellent |

| Suzuki Reactivity | High (Fast transmetalation) | Moderate (Requires hydrolysis) | Low (Requires hydrolysis) |

| Recommended Use | Immediate use (in situ) | General Building Block | Storage / Iterative Coupling |

Mechanism of Action: The "Slow-Release" Strategy

For difficult couplings involving unstable halogenated pyrrole boronates, the MIDA (N-methyliminodiacetic acid) boronate strategy is superior. The

Figure 2: The Suzuki Catalytic Cycle highlighting the critical competition between Transmetalation and Protodeboronation.

References

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Source: Molecules (2020).[1][2] URL:[Link]

-

Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles. Source: Journal of Organic Chemistry (ACS). URL:[Link]

-

DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Source: Journal of Organic Chemistry (PMC). URL:[Link]

-

The Regioselective Synthesis of Aryl Pyrroles. Source: Organic & Biomolecular Chemistry.[1][3][4] URL:[Link]

Sources

Stability profile of electron-deficient pyrrole boronic acids

Title: The Stability Paradox of Electron-Deficient Pyrrole Boronic Acids: Mechanisms, Mitigation, and Synthetic Protocols

Executive Summary

Electron-deficient pyrrole boronic acids (e.g., those substituted with esters, nitriles, or

This guide details the mechanistic underpinnings of this instability, provides evidence-based strategies for

Part 1: The Electronic Landscape & Mechanisms of Instability

The Stability Inversion

Unsubstituted pyrrole is

However, introducing EWGs (to create "electron-deficient" pyrroles) lowers the HOMO energy, shutting down the acid-catalyzed pathway. The trade-off is that the carbon bearing the boron atom becomes more electrophilic, making the C-B bond susceptible to nucleophilic attack by bases (hydroxide, alkoxide) used in coupling reactions.

The Dominant Failure Mode: Base-Catalyzed Protodeboronation

In the presence of the bases required for Suzuki coupling, electron-deficient pyrrole boronic acids undergo a two-step decomposition:

-

Formation of the 'Ate' Complex: The base (

) coordinates to the Lewis-acidic boron, forming a tetrahedral boronate anion. -

C-B Bond Cleavage: The EWG on the pyrrole ring stabilizes the developing negative charge at the ipso-carbon (or facilitates ipso-protonation by water), leading to rapid loss of the boron moiety.

DOT Diagram 1: Mechanism of Base-Catalyzed Protodeboronation

Caption: Pathway of base-catalyzed decomposition. EWGs stabilize the transition state, accelerating C-B cleavage.

Part 2: Strategic N-Protection & Boron Masking

The choice of protecting group is the single most critical variable in stabilizing these reagents.

Comparative Stability Profile

The table below summarizes the stability of pyrrole-2-boronic acid derivatives based on the electronic and steric properties of the protecting group.

| Protecting Group | Electronic Effect | Stability Profile | Recommendation |

| None (Free NH) | Electron-Rich | Unstable (Acid/Oxidation). Rapid decomposition in air; polymerization risk. | Avoid isolation. Use in situ. |

| Mod. EWG + Steric | Poor. The carbamate is labile; Boc-migration or hydrolysis often precedes deboronation. | Use only if deprotection ease is priority. | |

| Strong EWG | Moderate/Good. Stabilizes against oxidation, but increases susceptibility to base-catalyzed deboronation. | Good for acidic couplings; risky with strong bases. | |

| Steric Bulk | Good. Bulky silyl groups kinetically shield the C-B bond and preventing 'ate' complex formation. | Excellent for isolating free boronic acids. | |

| MIDA Boronate | B-Protected | Excellent. The | Gold Standard for storage and coupling. |

The MIDA Solution

For electron-deficient pyrroles, converting the boronic acid to a MIDA (N-methyliminodiacetic acid) boronate is the most robust strategy. The MIDA ligand locks the boron in a tetrahedral

Part 3: Experimental Protocols

Protocol A: Synthesis of MIDA-Protected Electron-Deficient Pyrroles

Rationale: Direct borylation often yields unstable acids. Trapping with MIDA allows for the isolation of a stable solid.

Reagents:

-

Substituted Pyrrole Halide (Bromide/Iodide)

-

Triisopropyl borate (

) -

-Butyllithium (

-

MIDA (N-methyliminodiacetic acid) in DMSO

Workflow:

-

Cryogenic Lithiation: In a flame-dried flask under Argon, dissolve pyrrole halide in anhydrous THF. Cool to -78°C.

-

Exchange: Add

-BuLi (1.05 equiv) dropwise. Stir for 30 min. (Confirm Li-Halogen exchange via TLC quench if developing new substrate). -

Borylation: Add

(1.2 equiv) rapidly. Stir at -78°C for 1h, then warm to rt. -

MIDA Trapping: Evaporate THF. Redissolve the crude lithium boronate residue in DMSO. Add MIDA (1.5 equiv) and heat to 110°C for 12-16h.

-

Note: The high temperature drives the complexation and removes water azeotropically if a Dean-Stark trap is used (with toluene co-solvent), though DMSO alone usually suffices for small scales.

-

-

Purification: The resulting MIDA boronate is stable to silica gel chromatography (elute with EtOAc/Acetone).

Protocol B: "Slow-Release" Suzuki Coupling

Rationale: Standard Suzuki conditions (high base, high temp) kill electron-deficient pyrrole boronates instantly. This protocol uses a biphasic system with a weak base to hydrolyze the MIDA ester slowly, releasing the active boronic acid at a rate that matches the catalytic turnover [1].

System:

-

Catalyst: Pd(OAc)2 (2 mol%) + SPhos or XPhos (4 mol%). XPhos is preferred for sterically demanding or highly electron-deficient pyrroles.

-

Base:

(3.0 equiv). Avoid Carbonates or Hydroxides. -

Solvent: Dioxane : Water (5:1).

Step-by-Step:

-

Charge a vial with Aryl Chloride (1.0 equiv), Pyrrole-MIDA boronate (1.2 equiv), Base, and Pre-catalyst.

-

Seal and purge with Argon.

-

Add degassed Dioxane/Water mixture.

-

Heat to 60°C.

-

Checkpoint: Monitor consumption of Aryl Chloride. If MIDA boronate remains but Aryl Chloride is gone, the release rate is too slow (increase water or temp). If MIDA is gone but Aryl Chloride remains (and deboronated pyrrole is observed), the release is too fast (lower temp or reduce water ratio).

-

DOT Diagram 2: Coupling Condition Decision Tree

Caption: Decision logic for selecting coupling conditions based on electronic stability profiles.

Part 4: Storage & Handling

-

Boroxine Formation: Free electron-deficient pyrrole boronic acids will spontaneously dehydrate to form cyclic trimeric boroxines. This alters stoichiometry (3 boron atoms per molecule). Always verify the species via

NMR prior to use (Boronic acid: ~28 ppm broad; Boroxine: ~30-35 ppm). -

MIDA Storage: MIDA boronates can be stored on the benchtop in ambient air indefinitely without desiccation.

References

-

Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.

-

Knapp, D. M., et al. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[1] Journal of the American Chemical Society.

-

Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[2] Journal of the American Chemical Society.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

Sources

Synthesis pathways for accessing (5-Chloro-1H-pyrrol-3-yl)boronic acid

The following technical guide details the synthesis pathways for (5-Chloro-1H-pyrrol-3-yl)boronic acid , a challenging scaffold due to the inherent reactivity and regiochemical ambiguity of the pyrrole ring.

This guide prioritizes regiocontrol and stability , offering two distinct pathways: a high-fidelity de novo route utilizing steric direction (Recommended), and a rapid access route utilizing commercial precursors.

Executive Summary

Target Molecule: (5-Chloro-1H-pyrrol-3-yl)boronic acid (and its pinacol ester surrogate).

CAS Registry (Pinacol Ester): Analogous to 935278-73-2 (1-Boc-3-Bpin-pyrrole) but with C5-Cl substitution.

Core Challenge: Pyrrole is an electron-rich heterocycle prone to polymerization and non-selective electrophilic substitution. The primary challenge is installing the boronate at the

Retrosynthetic Analysis

The synthesis relies on orthogonal reactivity. We cannot use direct lithiation of 2-chloropyrrole easily due to the acidity of the N-H bond and the instability of the

-

Disconnection A (C-B Bond Formation): C-H Activation of a protected pyrrole.

-

Disconnection B (C-Cl Bond Formation): Electrophilic aromatic substitution (

) on a pre-borylated scaffold.

Strategic Decision: The most robust pathway employs Steric-Directed C-H Borylation followed by Regioselective Chlorination .

Figure 1: Retrosynthetic logic prioritizing the installation of the C3-boron moiety via steric control before C5-chlorination.

Pathway 1: The "Steric Control" Route (Recommended)

This pathway utilizes the bulky Triisopropylsilyl (TIPS) protecting group. The TIPS group serves a dual purpose: it blocks the N-H proton and, crucially, sterically shields the adjacent

Step 1: N-Protection

Rationale: The TIPS group is bulky enough to direct subsequent C-H activation away from the

-

Reagents: Pyrrole, TIPS-Cl, NaH (or n-BuLi).

-

Outcome: 1-(Triisopropylsilyl)-1H-pyrrole.

Step 2: Iridium-Catalyzed C-H Borylation

Rationale: Iridium catalysts ligated with bipyridines (e.g., dtbpy) are sensitive to steric environments. With the TIPS group blocking C2/C5, the catalyst activates the most accessible C-H bond at C3.

-

Reagents:

(Catalyst), dtbpy (Ligand), -

Mechanism: Oxidative addition of Ir-B to the C3-H bond.

-

Literature Grounding: This regioselectivity is well-documented in Hartwig-Miyaura borylation protocols for N-substituted heterocycles.

Step 3: Regioselective Chlorination

Rationale: With the C3 position occupied by the Boron-pinacol (Bpin) group and the N-protected by TIPS, the C2 position is sterically "sandwiched." The C5 position, while also

-

Reagent: N-Chlorosuccinimide (NCS).

-

Conditions: Low temperature (-78°C to 0°C) in THF.

-

Note: If TIPS is too bulky for C5 chlorination, a fluoride deprotection (TBAF) can be performed before chlorination, but this risks N-chlorination. The preferred method is chlorination of the TIPS-protected species to ensure C5 selectivity.

Step 4: Deprotection (Optional)

-

Reagent: TBAF (Tetra-n-butylammonium fluoride).

-

Product: (5-Chloro-1H-pyrrol-3-yl)boronic acid pinacol ester.

Pathway 2: The Commercial Shortcut

For labs requiring rapid access without setting up C-H activation manifolds, starting from commercially available 1-Boc-pyrrole-3-boronic acid pinacol ester is viable.

Workflow

-

Starting Material: 1-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole (CAS: 935278-73-2).[1]

-

Chlorination: Treat with 1.0 eq NCS in THF at -78°C.

Detailed Experimental Protocols

Protocol A: Ir-Catalyzed Borylation (Pathway 1)

Objective: Synthesis of 1-(Triisopropylsilyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole.

-

Glovebox Setup: In a nitrogen-filled glovebox, charge a pressure flask with

(1.5 mol%) and dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine, 3 mol%). -

Solvent: Add anhydrous hexane (or THF) and stir until the complex forms (deep red/brown solution).

-

Substrate: Add

(0.55 eq relative to pyrrole, or 1.1 eq if maximizing conversion) and 1-(Triisopropylsilyl)pyrrole (1.0 eq). -

Reaction: Seal the flask and heat to 60-80°C for 4-16 hours.

-

Workup: Cool to room temperature. Pass through a short plug of silica/Celite to remove the catalyst. Concentrate in vacuo.[4]

-

Validation:

NMR should show disappearance of the C3/C4 symmetry and appearance of the Bpin singlet (12H).

Protocol B: Regioselective Chlorination

Objective: Chlorination of the Borylated Pyrrole.

-

Dissolution: Dissolve the 3-boryl-pyrrole (1.0 mmol) in anhydrous THF (10 mL).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Addition: Add N-Chlorosuccinimide (NCS, 1.05 mmol) dissolved in minimal THF dropwise over 15 minutes.

-

Monitoring: Allow the reaction to warm slowly to 0°C over 2 hours. Monitor by TLC or LC-MS.

-

Stop point: Quench immediately upon consumption of starting material to prevent over-chlorination (dichlorination).

-

-

Quench: Add saturated aqueous

(sodium thiosulfate) to neutralize excess oxidant. -

Extraction: Extract with EtOAc, wash with brine, dry over

.

Data Summary Table

| Parameter | Pathway 1 (TIPS/Ir-Cat) | Pathway 2 (Boc/NCS) |

| Regioselectivity | High (Steric control at C3 & C5) | Moderate (Risk of C2 isomer) |

| Step Count | 3 (Protection, Borylation, Chlorination) | 1 (Chlorination of commercial SM) |

| Scalability | High (C-H borylation scales well) | Medium (Chromatography limited) |

| Cost | High (Ir catalyst, TIPS-Cl) | Medium (Commercial SM cost) |

| Product Stability | High (TIPS stabilizes pyrrole) | Moderate (Boc is acid labile) |

Visualization of Reaction Pathways

Figure 2: Comparative workflow of the De Novo (Left) vs. Commercial (Right) pathways.

Troubleshooting & Critical Control Points

-

Protodeboronation: Pyrrole boronic acids are susceptible to protodeboronation under acidic conditions or high temperatures.

-

Solution: Keep all workups neutral or slightly basic. Store the pinacol ester rather than the free acid.

-

-

Isomer Separation: If Pathway 2 yields a mixture of 2-Cl and 5-Cl isomers:

-

Technique: Use Silver Nitrate (

) impregnated silica gel for separation if standard silica fails, as the electronic difference between the isomers affects

-

-

Over-Chlorination: Pyrroles are very reactive.

-

Control: Use exactly 1.0 equivalent of NCS. Add slowly at -78°C. Do not use excess reagent.

-

References

-

Ir-Catalyzed Borylation Regioselectivity

-

Pyrrole Halogenation Methodologies

- Title: Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks.

- Source:Journal of Organic Chemistry.

- Context: Details the use of NCS for controlled chlorin

-

General Boronic Acid Synthesis

- Title: Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and M

- Source:Wiley-VCH.

- Context: General reference for handling and deprotecting boronic esters.

Sources

- 1. 1-BOC-pyrrole-3-boronic acid, pinacol ester | CAS 935278-73-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. ideals.illinois.edu [ideals.illinois.edu]

- 3. ethz.ch [ethz.ch]

- 4. 2-Chloro-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Methodological & Application

Suzuki-Miyaura coupling conditions for (5-Chloro-1H-pyrrol-3-yl)boronic acid

Executive Summary

(5-Chloro-1H-pyrrol-3-yl)boronic acid represents a "high-difficulty" substrate class in cross-coupling chemistry.[1] Its reactivity profile is dominated by two competing failure modes: rapid protodeboronation (loss of the boron moiety) and catalyst poisoning via the free pyrrolic nitrogen. Furthermore, the 5-chloro substituent introduces a potential site for competing oxidative addition (polymerization/self-coupling), although this is kinetically slower than the target coupling with aryl bromides or iodides.[1]

This guide provides a tiered protocol strategy. Protocol A (Protected Route) is the industry standard for reliability and scalability. Protocol B (Direct Route) is a specialized, high-risk/high-reward approach for instances where protection/deprotection steps must be avoided.[1]

Mechanistic Challenges & Strategic Solutions

The successful coupling of this substrate relies on managing the rate of Transmetallation (

The Instability of Pyrrolyl Boronic Acids

Pyrrole-3-boronic acids are electron-rich heteroaromatics.[1] Under the basic conditions required for Suzuki coupling, the boronate species becomes highly susceptible to electrophilic attack by protons (from water or solvent), leading to ipso-substitution and the formation of 2-chloropyrrole (decomposition product).

-

Impact of 5-Cl: The electron-withdrawing chlorine atom at the 5-position slightly stabilizes the ring compared to the parent pyrrole by lowering electron density, theoretically reducing the rate of protodeboronation. However, it is insufficient to prevent decomposition in standard aqueous/hydroxide conditions.

-

Impact of Free N-H: The acidic N-H (

) can deprotonate to form the pyrrolide anion, which is extremely electron-rich and accelerates protodeboronation by orders of magnitude. The free nitrogen can also coordinate to Pd(II), arresting the catalytic cycle.[2]

Mechanistic Pathway Diagram

Figure 1: Kinetic competition between the desired transmetallation and the parasitic protodeboronation pathway.[1]

Protocol A: The Protected Route (Recommended)

Rationale: Protecting the nitrogen as a tert-butyl carbamate (Boc) or [2-(trimethylsilyl)ethoxy]methyl (SEM) ether serves two functions:

-

Steric/Electronic Stabilization: It withdraws electron density, significantly retarding protodeboronation.

-

Catalyst Protection: It prevents N-coordination to the palladium center.[1]

Substrate Preparation: Convert (5-Chloro-1H-pyrrol-3-yl)boronic acid to 1-(tert-butoxycarbonyl)-5-chloro-1H-pyrrol-3-ylboronic acid (or its pinacol ester) prior to coupling.[1]

Experimental Conditions

| Component | Reagent/Condition | Purpose |

| Catalyst | Pd(dppf)Cl₂[1][3]·DCM (3–5 mol%) | Robust catalyst; ferrocene ligand prevents rapid oxidation.[1] |

| Ligand | (Included in catalyst) | dppf bite angle is optimal for heteroaryl couplings.[1] |

| Base | K₃PO₄ (2.0–3.0 equiv) | Mild base; less hydrolytic than hydroxides.[1] |

| Solvent | 1,4-Dioxane / Water (4:1) | Dioxane solubilizes organic components; water is required for the boronic acid mechanism.[1] |

| Temperature | 80 °C | Sufficient for activation without thermal decomposition. |

| Time | 2–6 Hours | Monitor by LCMS; prolonged heating favors deboronation. |

Step-by-Step Procedure

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv), N-Boc-5-Cl-pyrrole-3-boronic acid (1.2–1.5 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).[1]

-

Inert: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent: Add degassed 1,4-Dioxane (concentration 0.1 M relative to halide).

-

Base: Add degassed aqueous K₃PO₄ (1.0 M) solution (3.0 equiv).

-

Reaction: Heat the mixture to 80 °C. Vigorous stirring is essential for the biphasic mixture.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography. Note: The Boc group may partially cleave if the workup is too acidic; use buffered silica if necessary.

Protocol B: The Direct Route (Unprotected)

Rationale: If protection is impossible, one must use highly active "Buchwald-type" precatalysts that facilitate transmetallation faster than the rate of decomposition. Anhydrous conditions are preferred to eliminate the proton source (water), using a solid base that has low solubility but sufficient basicity.

Critical Constraint: This protocol requires the boronic acid to be of high purity. If using the Pinacol ester, add 2.0 equiv of water (controlled amount) as the ester requires hydrolysis to react.

Experimental Conditions

| Component | Reagent/Condition | Purpose |

| Catalyst | XPhos Pd G2 or G3 (2–5 mol%) | Extremely active; bulky ligand shields the metal and accelerates reductive elimination.[1] |

| Base | K₃PO₄ (finely ground) or CsF | Solid bases in anhydrous media minimize protodeboronation.[1] |

| Solvent | n-Butanol or Anhydrous Dioxane | n-Butanol facilitates solubility of the free NH pyrrole while being less aggressive than water.[1] |

| Temperature | 90–100 °C | Higher temp required to drive the reaction against the decomposition gradient. |

Step-by-Step Procedure

-

Charge: Add Aryl Halide (1.0 equiv), (5-Chloro-1H-pyrrol-3-yl)boronic acid (2.0 equiv - excess is mandatory due to decomposition), XPhos Pd G3 (0.04 equiv), and anhydrous finely ground K₃PO₄ (3.0 equiv).

-

Inert: Evacuate and backfill with Argon (3 cycles). Strict oxygen exclusion is vital.

-

Solvent: Add anhydrous n-Butanol or Dioxane (0.15 M).[1]

-

Reaction: Heat to 100 °C immediately.

-

Monitoring: Check LCMS at 1 hour. If the boronic acid is consumed but starting halide remains, add a second portion (1.0 equiv) of boronic acid.

-

Workup: Filter through a celite pad to remove salts. Concentrate and purify.

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Protodeboronation | Reaction too slow; water content too high.[1] | Switch to Protocol A (Protect N). If not possible, use MIDA boronate slow-release strategy [1]. |

| Homocoupling of Halide | Oxygen present or incomplete reduction of Pd(II). | Degas solvents more thoroughly (sparge with Ar for 15 min).[1] Use Pd(0) source or G3 precatalyst.[1][4] |

| No Reaction (SM Recovery) | Catalyst poisoning by free Nitrogen.[1] | Use Protocol A . Alternatively, add 5 mol% of free ligand (XPhos) to scavenge metal. |

| Complex Mixture | 5-Cl participating in coupling.[1][3][5] | Ensure the coupling partner is an Aryl Iodide or Bromide . Do not use Aryl Chlorides, as the 5-Cl on the pyrrole may compete. |

References

-

Knapp, D. M., et al. (2010). Slow-Release Strategy for Unstable Boronic Acids in Cross-Coupling. Journal of the American Chemical Society.[5][6] Link[1]

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids. Journal of the American Chemical Society.[5][6] Link[1]

-

Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[1][5][7] Journal of the American Chemical Society.[5][6] Link[1]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

-

BenchChem Application Note . Suzuki Coupling of 2-bromo-1H-pyrrole with Arylboronic Acids. (General protocols for pyrrole couplings). Link[1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Optimal Catalysts for Cross-Coupling 5-Chloropyrrole-3-Boronic Acid

Executive Summary: The Stability-Selectivity Paradox

Cross-coupling 5-chloropyrrole-3-boronic acid presents a unique "Stability-Selectivity Paradox" that defeats standard Suzuki-Miyaura protocols. The molecule contains two competing functionalities:[1]

-

High Instability (C3-Boron): Pyrrole-3-boronic acids are notoriously prone to rapid protodeboronation, often decomposing faster than the transmetallation step in standard catalytic cycles.

-

Latent Reactivity (C5-Chlorine): While the electron-rich pyrrole ring deactivates the C-Cl bond toward oxidative addition, highly active catalysts required to race against protodeboronation can inadvertently activate this bond, leading to polymerization or homocoupling.

This guide outlines a self-validating protocol utilizing Third-Generation Buchwald Precatalysts (Pd-G3) and specific substrate engineering to solve this paradox.

Mechanistic Strategy & Catalyst Selection[2][3]

Substrate Engineering: The "Locked" Nucleophile

Do not use the free boronic acid. The free N-H and free boronic acid (-B(OH)₂) combination is a kinetic dead-end due to catalyst poisoning and rapid decomposition.

-

Requirement: Use N-Boc-5-chloro-3-pyrroleboronic acid pinacol ester .

Catalyst Architecture

The optimal catalyst must possess a fast oxidative addition rate to engage the electrophile (Ar-X) and an extremely fast transmetallation rate to capture the transient boronic acid species.

| Catalyst System | Ligand Class | Recommendation | Rationale |

| XPhos Pd G3 | Biaryl Phosphine | Primary Choice | Excellent stability; bulky ligand prevents N-binding; accelerates transmetallation for heteroaryl boronates. |

| SPhos Pd G3 | Biaryl Phosphine | Secondary Choice | Best for sterically hindered electrophiles; higher electron density facilitates oxidative addition of deactivated Ar-Cl. |

| Pd(dppf)Cl₂ | Ferrocenyl | Not Recommended | Slow turnover often leads to significant protodeboronation before coupling occurs. |

| Pd(PPh₃)₄ | Monodentate | Avoid | Poor stability; "black palladium" precipitation is common with pyrroles. |

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition between the desired cross-coupling and the fatal protodeboronation pathway.

Caption: Kinetic competition between productive Transmetallation (Green path) and destructive Protodeboronation (Red path). High-activity catalysts favor the green path.

Detailed Experimental Protocol

Protocol A: The "Gold Standard" (XPhos Pd G3)

Best for coupling with Aryl Bromides, Iodides, and activated Chlorides.

Reagents:

-

Nucleophile: N-Boc-5-chloro-3-pyrroleboronic acid pinacol ester (1.2 equiv)

-

Catalyst: XPhos Pd G3 (2.0 - 4.0 mol%) [CAS: 1445085-55-1]

-

Base: K₃PO₄ (0.5 M aqueous solution, 3.0 equiv)

-

Solvent: THF (degassed)

-

Temperature: 40°C – 60°C

Step-by-Step Workflow:

-

Preparation (Inert Atmosphere):

-

Charge a reaction vial equipped with a stir bar with the Aryl Halide (1.0 mmol), Boronate Ester (1.2 mmol), and XPhos Pd G3 (0.02 mmol).

-

Self-Validating Check: If the boronate ester is an oil or gum, weigh it into the vial first. If solids are used, ensure they are free-flowing.

-

Seal the vial with a septum cap.

-

Evacuate and backfill with Argon (x3).[2]

-

-

Solvent & Base Addition:

-

Add degassed THF (4.0 mL) via syringe.

-

Add degassed 0.5 M K₃PO₄ (6.0 mL) via syringe.

-

Note: A biphasic system (THF/Water) is crucial. The organic phase protects the bulk boronate, while the interface allows controlled hydrolysis.

-

-

Reaction:

-

Place the vial in a pre-heated block at 50°C . Stir vigorously (1000 rpm).

-

Time: Monitor by LCMS at 1 hour. Most reactions complete within 2-4 hours.

-

Endpoint: Look for consumption of the Aryl Halide. Do not wait for full consumption of the boronate, as excess is used to account for decomposition.

-

-

Workup:

Troubleshooting & Optimization Matrix

If the standard protocol fails, use this decision matrix to diagnose the failure mode.

| Observation (LCMS) | Diagnosis | Root Cause | Corrective Action |

| Ar-X remains, Boronate gone | Protodeboronation | Catalyst too slow; Boronate hydrolyzed too fast. | 1. Switch to SPhos Pd G3 (faster transmetallation).2. Lower temp to 40°C.3. Add boronate portion-wise (slow addition). |

| Ar-X consumed, Homocoupling (Ar-Ar) | Oxidative Homocoupling | Oxygen leak or Pd(II) reduction issues.[2] | 1. Degas solvents more rigorously (sparge Ar 15 mins).2. Increase catalyst loading to 5 mol%. |

| Complex mixture / Polymer | Pyrrole C-Cl Activation | Catalyst attacking the 5-Cl position. | 1. Ensure N-Boc is intact (check starting material).2. Switch to Pd(Amphos)Cl₂ (less electron-rich, more selective). |

| No Reaction | Catalyst Poisoning | Free N-H or impurities coordinating Pd. | 1. Re-purify starting material.2. Verify N-protection is stable. |

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts." Journal of the American Chemical Society, 2014. Link (Foundational work on G3 precatalysts).

-

Billingsley, K., & Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007. Link (Specifics on unstable heteroaryl boronates).

-

Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014. Link (Mechanistic review of protodeboronation).

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles." Journal of the American Chemical Society, 2010. Link (Direct relevance to pyrrole coupling).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Regioselective cross-coupling of allylboronic acid pinacol ester derivatives with aryl halides via Pd-PEPPSI-IPent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dspace.mit.edu [dspace.mit.edu]

Protocol for synthesizing biaryl pyrroles using (5-Chloro-1H-pyrrol-3-yl)boronic acid

Application Note: Optimized Protocol for the Synthesis of Biaryl Pyrroles via Suzuki-Miyaura Coupling of (5-Chloro-1H-pyrrol-3-yl)boronic Acid

Part 1: Strategic Analysis & Mechanistic Insight

1.1 The Challenge of the Pyrrole Scaffold Synthesizing biaryl pyrroles using (5-Chloro-1H-pyrrol-3-yl)boronic acid presents a distinct set of chemoselective challenges compared to standard phenyl-phenyl couplings. While the 5-chloro substituent provides a useful handle for further functionalization or metabolic stability, the pyrrole core itself introduces two critical failure modes:

-

Protodeboronation (The "Death Pathway"): Electron-rich heteroaryl boronic acids, particularly at the 2- and 3-positions, are highly susceptible to hydrolytic C-B bond cleavage. Although the electron-withdrawing nature of the 5-chloro group offers partial stabilization compared to the parent pyrrole, the C3-boronic acid moiety remains labile under aqueous basic conditions.

-

Catalyst Poisoning: The free N-H of the 1H-pyrrole is a competent ligand for Palladium(II). In the absence of a protecting group, the substrate can bind to the metal center, displacing phosphine ligands and arresting the catalytic cycle (Pd-sequestration).